molecular formula C17H17FN6 B6442734 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640946-05-8

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Cat. No. B6442734
CAS RN: 2640946-05-8
M. Wt: 324.4 g/mol
InChI Key: GPIBMJGHSUOJTG-UHFFFAOYSA-N
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Description

The compound “4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine” is a heterocyclic compound. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an imidazole ring, which is a five-membered ring containing two nitrogen atoms . Imidazole derivatives are known to exhibit a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a related compound was synthesized starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine . The structures of the final and intermediate products were determined by spectral analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing multiple rings and functional groups. It includes a piperazine ring, an imidazole ring, and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” likely involve the formation of these rings and the introduction of the fluorophenyl group .

Future Directions

The future directions for research on “4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine” could involve further exploration of its biological activities and potential applications in drug development . The structure-activity relationship of similar compounds could also be studied to design more potent inhibitors of ENTs .

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c18-14-3-1-2-4-15(14)22-7-9-23(10-8-22)16-11-17(21-12-20-16)24-6-5-19-13-24/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIBMJGHSUOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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